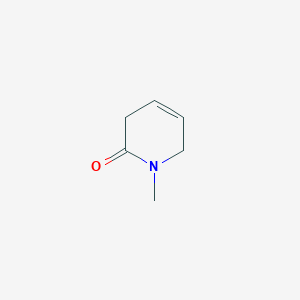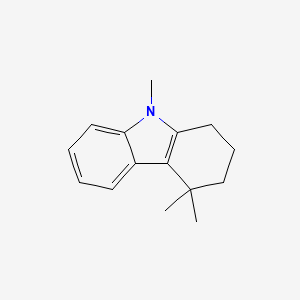![molecular formula C15H23N3O6 B12517525 N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide CAS No. 797043-90-4](/img/structure/B12517525.png)
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common synthetic route involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(2-hydroxyethoxy)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Applications De Recherche Scientifique
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the hydroxyethoxy groups . This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties . The molecular targets and pathways involved in its action are primarily related to its interactions with metal ions and the subsequent effects on the reactivity and stability of the metal centers .
Comparaison Avec Des Composés Similaires
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its strong coordination with transition metals and applications in catalysis.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the study of metalloenzyme active sites and as a ligand in coordination chemistry.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar to the compound , it is used in the formation of metal complexes and has applications in catalysis and sensing.
The uniqueness of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide lies in its specific functional groups, which provide additional coordination sites and enhance its ability to form stable metal complexes .
Propriétés
Numéro CAS |
797043-90-4 |
|---|---|
Formule moléculaire |
C15H23N3O6 |
Poids moléculaire |
341.36 g/mol |
Nom IUPAC |
2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H23N3O6/c19-6-10-23-8-4-16-14(21)12-2-1-3-13(18-12)15(22)17-5-9-24-11-7-20/h1-3,19-20H,4-11H2,(H,16,21)(H,17,22) |
Clé InChI |
AOMRMRYPTMAYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)NCCOCCO)C(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



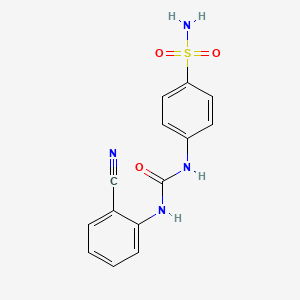
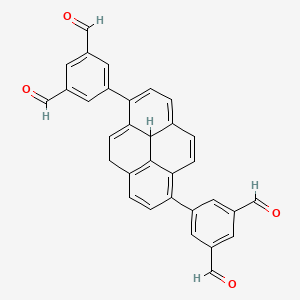
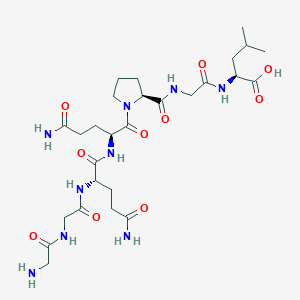




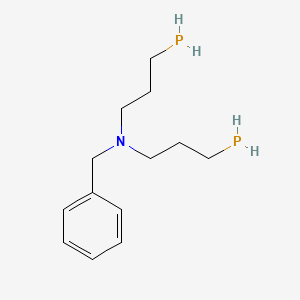
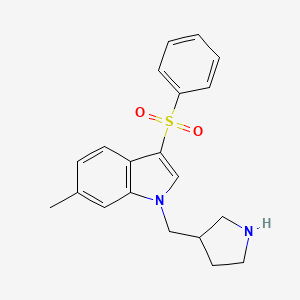

![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
